6-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-2H-chromene-3-carboxamide
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Overview
Description
6-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis may include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative.
Introduction of the Benzothiophene Moiety: This step may involve the use of a thiophene derivative, which undergoes a series of reactions to form the benzothiophene ring.
Functional Group Modifications: Various functional groups such as the cyano, chloro, and imino groups are introduced through specific reactions, including nucleophilic substitution, oxidation, and reduction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular processes.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in targeting specific biological pathways or diseases.
Industry: It can be utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism by which 6-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-2H-chromene-3-carboxamide exerts its effects depends on its interaction with molecular targets and pathways. This may involve:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity or function.
Pathways Involved: It may influence various cellular pathways, such as signal transduction, gene expression, or metabolic processes, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-2H-chromene-3-carboxamide include:
- 6-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxo-4H-1-benzopyran-2-carboxamide
- Other chromene derivatives : Compounds with similar chromene cores but different substituents.
- Benzothiophene analogs : Molecules with the benzothiophene moiety but varying functional groups.
Properties
Molecular Formula |
C19H14ClN3O2S |
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Molecular Weight |
383.9 g/mol |
IUPAC Name |
6-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-iminochromene-3-carboxamide |
InChI |
InChI=1S/C19H14ClN3O2S/c20-11-5-6-15-10(7-11)8-13(17(22)25-15)18(24)23-19-14(9-21)12-3-1-2-4-16(12)26-19/h5-8,22H,1-4H2,(H,23,24) |
InChI Key |
WCTVRPNYNSWZNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=N)C#N |
Origin of Product |
United States |
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